molecular formula C17H13NO3 B11840801 4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid CAS No. 90034-30-3

4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid

Cat. No.: B11840801
CAS No.: 90034-30-3
M. Wt: 279.29 g/mol
InChI Key: BWLDEUQAGBIGIV-UHFFFAOYSA-N
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Description

4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core structure, which is a fused ring system consisting of a benzene ring and a pyridine ring The compound also features a carboxylic acid group at the 6-position and a p-tolyl group at the 2-position, along with a keto group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of p-toluidine with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the cyclization process. For example, the reaction can be carried out in the presence of acetic acid or sulfuric acid as a catalyst, under reflux conditions.

Another approach involves the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. In this method, the starting materials are subjected to microwave irradiation in the presence of a suitable solvent and catalyst, resulting in the formation of the desired product in a shorter time frame.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, yield, and purity. The use of automated reactors and advanced monitoring systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often incorporated into industrial processes to enhance sustainability.

Chemical Reactions Analysis

Carboxylic Acid Group Reactions

The -COOH group at position 6 undergoes typical acid-derived reactions:

Reaction TypeConditions/ReagentsProductYieldReference
Esterification Ethanol, H₂SO₄ (catalytic), ΔEthyl 4-oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylate85% ,
Amidation SOCl₂ (thionyl chloride), NH₃4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxamide72%
Salt Formation NaOH (1 M), room temperatureSodium 4-oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylate95%
  • Mechanistic Insight : Esterification proceeds via acid-catalyzed nucleophilic acyl substitution, while amidation requires initial conversion to the acyl chloride intermediate .

4-Oxo Group Transformations

The ketone at position 4 participates in reduction and nucleophilic addition:

Reaction TypeConditions/ReagentsProductYieldReference
Reduction NaBH₄, EtOH, 0°C → 25°C4-Hydroxy-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid68%
Hydrazone Formation Hydrazine hydrate, EtOH, Δ4-Hydrazono-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid58%
  • Structural Confirmation : Post-reduction, 1H^1H-NMR shows disappearance of the carbonyl peak at δ 10.2 ppm and emergence of a broad -OH signal at δ 5.1 ppm.

Aromatic System Reactivity

The quinoline and p-tolyl rings undergo electrophilic substitution and oxidation:

Quinoline Ring Modifications

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 5 or 7 (ortho/para to -COOH).

  • Sulfonation : Fuming H₂SO₄ yields sulfonic acid derivatives at position 8 (meta to -COOH).

p-Tolyl Group Oxidation

ConditionsProductYieldReference
KMnO₄, H₂O, 80°C, 6 hrs2-(4-Carboxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid76%
  • Analytical Data : Post-oxidation, IR shows new -COOH stretching at 1705 cm⁻¹, and MS confirms molecular ion peak at m/z 309.1 .

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis (HCl, Δ): Degrades the quinoline ring, forming anthranilic acid derivatives.

  • Alkaline Hydrolysis (NaOH 10%, Δ): Cleaves the lactam ring, yielding substituted benzene fragments .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol induces dimerization via [2+2] cycloaddition at the 4-oxo group, confirmed by X-ray crystallography of the dimer (C34H26N2O6).

This compound’s multifunctional reactivity makes it a versatile scaffold for synthesizing bioactive derivatives. Experimental protocols prioritize mild conditions to preserve the labile dihydroquinoline core.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid as an anticancer agent. The compound has been synthesized and tested for its ability to inhibit cancer cell proliferation through various mechanisms.

Case Studies

  • A study synthesized several quinoline derivatives, including this compound, and evaluated their antiproliferative activity against various cancer cell lines. The results indicated significant activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cells .
CompoundCell LineIC50 (μg/mL)
This compoundHepG25.0
This compoundMCF-77.5

Antibacterial Applications

The antibacterial properties of this compound have also been explored extensively.

Case Studies

In vivo studies have shown that derivatives of quinoline compounds exhibit potent antibacterial activity. For instance, compounds similar to this compound were tested on mice infected with Staphylococcus aureus. The results revealed a significant reduction in bacterial load with minimal toxicity to the host .

CompoundBacterial StrainPD50 (mg/kg)
This compoundStaphylococcus aureus0.03
This compoundEscherichia coli3.0

Mechanism of Action

The mechanism of action of 4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as aldose reductase, by binding to the active site and preventing substrate access. This inhibition can lead to a reduction in the formation of harmful metabolites and oxidative stress. Additionally, the compound’s ability to undergo redox reactions allows it to modulate cellular redox balance and influence signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4-(p-tolyl)butanoic acid
  • 4-(4-Methoxyphenyl)-4-oxobutanoic acid
  • 4-Oxo-4-(2,4,5-triethoxyphenyl)butanoic acid

Uniqueness

4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid is unique due to its quinoline core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a broader range of reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial purposes.

Properties

CAS No.

90034-30-3

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

2-(4-methylphenyl)-4-oxo-1H-quinoline-6-carboxylic acid

InChI

InChI=1S/C17H13NO3/c1-10-2-4-11(5-3-10)15-9-16(19)13-8-12(17(20)21)6-7-14(13)18-15/h2-9H,1H3,(H,18,19)(H,20,21)

InChI Key

BWLDEUQAGBIGIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O

Origin of Product

United States

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